molecular formula C10H13NO2 B8408928 6-Methylbenzo-1,4-dioxan-2-ylmethylamine CAS No. 2165-36-8

6-Methylbenzo-1,4-dioxan-2-ylmethylamine

Cat. No.: B8408928
CAS No.: 2165-36-8
M. Wt: 179.22 g/mol
InChI Key: KNAAQFBPMYGDQM-UHFFFAOYSA-N
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Description

6-Methylbenzo-1,4-dioxan-2-ylmethylamine is a chemical compound of significant interest in advanced chemical and pharmaceutical research. It functions as a versatile synthetic intermediate and building block in the development of novel active molecules. Compounds featuring the 1,4-dioxane and benzodioxane core structures are frequently explored in medicinal chemistry for their potential biological activities. Research into similar structures has shown applications in the development of therapeutics for various conditions, indicating that this methyl-substituted benzodioxanyl derivative may hold value in similar exploratory pathways . Its mechanism of action is dependent on the final target molecule it is incorporated into, but it typically serves to modulate the compound's physicochemical properties, solubility, and binding affinity. Researchers utilize this chemical in early-stage drug discovery, process chemistry, and as a precursor in the synthesis of more complex molecular architectures. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

2165-36-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(6-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

InChI

InChI=1S/C10H13NO2/c1-7-2-3-9-10(4-7)12-6-8(5-11)13-9/h2-4,8H,5-6,11H2,1H3

InChI Key

KNAAQFBPMYGDQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CO2)CN

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • IUPAC Name : [(2,3-Dihydrobenzo[1,4]dioxin-6-yl)methyl]amine
  • Synonyms: 1,4-Benzodioxan-6-methylamine; 2,3-Dihydrobenzo[1,4]dioxin-6-methanamine
  • InChI Key: 1S/C9H11NO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6,10H2/p+1

Comparative Analysis with Structural Analogues

The benzodioxan scaffold is a common motif in medicinal and agrochemical chemistry. Below, we compare 6-Methylbenzo-1,4-dioxan-2-ylmethylamine with structurally related compounds, emphasizing differences in substituents, molecular properties, and applications.

ETHYL-(7-NITRO-2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-AMINE

  • Molecular Formula : C₁₀H₁₂N₂O₄
  • Molecular Weight : 224.218 g/mol
  • Substituents : Ethylamine and nitro groups at the 6- and 7-positions, respectively .
  • Key Differences :
    • The nitro group introduces strong electron-withdrawing effects, altering reactivity compared to the unsubstituted benzodioxan core.
    • The ethylamine chain may enhance lipophilicity, influencing bioavailability.
  • Applications : Primarily a synthetic intermediate for nitroaromatic derivatives.

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine

  • Molecular Formula : C₁₅H₁₃N₃O₂
  • Molecular Weight : 267.28 g/mol
  • Substituents : Imidazo[1,2-a]pyridin-6-amine fused to the benzodioxan ring .
  • Increased molecular weight and complexity suggest possible pharmacological applications (e.g., kinase inhibitors).

(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

  • Molecular Formula: Not explicitly provided (estimated C₂₉H₂₅N₃O₄S₂)
  • Molecular Weight : ~550 g/mol (estimated)
  • Substituents: Dual benzodioxan groups, a butylamino linker, and a thiazolidinone-thione core .
  • Key Differences: The thiazolidinone-thione group confers heterocyclic diversity, often associated with antimicrobial or antitumor activity. Low synthetic yield (7%) highlights challenges in introducing multiple bulky substituents .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₉H₁₁NO₂ 166.1971 Methylamine at 6-position Pharmaceutical intermediate
ETHYL-(7-NITRO-...YL)-AMINE C₁₀H₁₂N₂O₄ 224.218 Ethylamine, nitro group Synthetic intermediate
2-(Dihydrobenzo...idin-6-amine C₁₅H₁₃N₃O₂ 267.28 Imidazo-pyridinamine Drug discovery scaffold
Thiazolidinone-thione derivative ~C₂₉H₂₅N₃O₄S₂ ~550 Thiazolidinone, dual benzodioxan Antimicrobial research

Research Findings and Implications

  • Reactivity : The methylamine group in this compound offers nucleophilic reactivity for coupling reactions (e.g., amidation, Schiff base formation), whereas nitro or heterocyclic substituents in analogues modify electronic profiles and stability .
  • Biological Activity : Compounds with extended aromatic systems (e.g., imidazo-pyridine) show enhanced binding to biological targets, contrasting with the simpler benzodioxan-methylamine structure .
  • Synthetic Challenges: Bulky substituents (e.g., thiazolidinone-thione) correlate with lower yields, underscoring the efficiency of synthesizing the parent compound .

Q & A

Q. What are the recommended synthetic routes for 6-Methylbenzo-1,4-dioxan-2-ylmethylamine?

A two-step approach is commonly employed:

Sulfonylation : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (10% Na₂CO₃, pH 9–10) at room temperature for 3–4 hours to form the sulfonamide intermediate .

Alkylation : Treat the intermediate with alkyl/aralkyl halides in DMF using LiH as a base to introduce the methylamine substituent. Monitor reaction progress via TLC or HPLC .

Q. How is the compound characterized after synthesis?

Key analytical techniques include:

  • IR Spectroscopy : Identify functional groups (e.g., NH, C=O, or S=O stretches).
  • ¹H-NMR : Confirm regiochemistry (e.g., splitting patterns for benzodioxan protons and methylamine groups).
  • CHN Analysis : Validate elemental composition.
    Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can regioselectivity be optimized during substitutions on the benzodioxane ring?

Regioselectivity is influenced by:

  • Directing Groups : Electron-donating groups (e.g., -O-) at position 6 direct electrophiles to para positions.
  • Reaction Conditions : Polar aprotic solvents (e.g., DMF) and strong bases (e.g., LiH) favor nucleophilic substitution at sterically accessible sites.
    For example, in , sulfonylation at the amine group was achieved by maintaining pH 9–10 to deprotonate the NH₂ group, enhancing nucleophilicity .

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Discrepancies may arise due to:

  • Assay Variability : Differences in receptor binding assay protocols (e.g., radioligand concentration, incubation time). Standardize conditions using reference compounds (e.g., dopamine D₂ antagonists in ) .
  • Structural Analogues : Minor substituent changes (e.g., methyl vs. chloro groups) drastically alter binding affinity. Compare bioactivity across structurally defined analogues .

Q. What methodologies are recommended for evaluating enzyme inhibition (e.g., α-glucosidase)?

In Vitro Assays : Measure IC₅₀ values using spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis).

Molecular Docking : Perform in silico studies to identify binding interactions (e.g., hydrogen bonding with the benzodioxan oxygen). highlights acetamide derivatives as inhibitors, suggesting similar strategies for this compound .

Q. How can the stability of the methylamine group be evaluated under varying conditions?

  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC.
  • pH Stability : Test solubility and stability in buffers (pH 3–10). Methylamines are prone to hydrolysis under acidic conditions; notes dimethylamine’s sensitivity, suggesting analogous precautions .

Data Analysis and Interpretation

Q. How can researchers resolve conflicting spectral data (e.g., unexpected NMR peaks)?

  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns.
    In , CHN analysis complemented spectral data to resolve ambiguities in acetamide derivatives .

Q. What computational tools are suitable for predicting the compound’s reactivity in surface chemistry studies?

  • Molecular Dynamics (MD) Simulations : Model adsorption on indoor surfaces (e.g., silica or polymers) to study interactions with organic compounds.
  • Microspectroscopic Imaging : Validate predictions using techniques like AFM-IR, as noted in for surface-adsorbed organics .

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

Core Modifications : Synthesize derivatives with variations in the benzodioxan methyl group or methylamine chain.

Bioactivity Profiling : Test each analogue against target receptors/enzymes. demonstrates this approach for benzamide derivatives targeting dopamine D₂ receptors .

Q. What controls are critical in assessing synthetic yield and purity?

  • Internal Standards : Use known quantities of a reference compound (e.g., unreacted starting material) in HPLC.
  • Blank Reactions : Run parallel reactions without reagents to identify side products.

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